

Check Availability & Pricing

# Preclinical Profile of the KCNT1 Inhibitor ABS-1230: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BI-1230   |           |
| Cat. No.:            | B10787654 | Get Quote |

#### Introduction

Mutations in the KCNT1 gene, which encodes the sodium-activated potassium channel KNa1.1, are associated with severe, early-onset epileptic encephalopathies. These gain-of-function mutations lead to increased channel activity, neuronal hyperexcitability, and treatment-resistant seizures. ABS-1230, under development by Actio Biosciences, is a first-in-class, orally administered, selective small molecule inhibitor of the KCNT1 channel.[1][2] This document provides a technical summary of the available preclinical data on ABS-1230, intended for researchers, scientists, and drug development professionals. It is important to note that while the user's query specified **BI-1230**, the KCNT1 inhibitor in development with a similar designation is ABS-1230.

#### Mechanism of Action

The KCNT1 protein is a component of potassium channels that regulate the flow of potassium ions out of neurons. This process is crucial for maintaining the balance of electrical activity in the brain.[3] Gain-of-function mutations in KCNT1 cause these channels to become overactive, leading to an excessive outflow of potassium ions. This disrupts normal neuronal signaling and results in the severe seizures characteristic of KCNT1-related epilepsies.[2][4] ABS-1230 is designed to directly inhibit this overactive ion channel, thereby addressing the root cause of the disease and reducing seizure frequency.[2][5]

## **Data Presentation**



Specific quantitative preclinical data for ABS-1230 have not been made publicly available by the developer. The following tables are therefore illustrative of the types of data typically generated for a KCNT1 inhibitor during preclinical development, with representative values based on published research for other KCNT1 inhibitors.

Table 1: In Vitro Potency of Exemplary KCNT1 Inhibitors

| Assay Type             | Cell Line | Target                   | Parameter | Value (µM) | Reference |
|------------------------|-----------|--------------------------|-----------|------------|-----------|
| Thallium Flux<br>Assay | HEK293    | Wild-Type<br>KCNT1       | IC50      | 1.84       | [6]       |
| Thallium Flux<br>Assay | HEK293    | A934T<br>Mutant<br>KCNT1 | IC50      | 1.16       | [6]       |
| Automated Patch Clamp  | HEK293    | Wild-Type<br>KCNT1       | IC50      | 2.43       | [6]       |
| Automated Patch Clamp  | HEK293    | A934T<br>Mutant<br>KCNT1 | IC50      | 2.06       | [6]       |

Table 2: Preclinical Pharmacokinetic Profile of an Exemplary Compound (Not ABS-1230)

| Species | Route | Dose<br>(mg/kg) | Cmax<br>(ng/mL) | Tmax (h) | AUC<br>(ng·h/mL) | Half-life<br>(h) |
|---------|-------|-----------------|-----------------|----------|------------------|------------------|
| Rat     | IV    | 2               | -               | -        | -                | -                |
| Rat     | РО    | 5               | -               | -        | -                | -                |
| Dog     | IV    | 1               | -               | -        | -                | -                |
| Dog     | РО    | 3               | -               | -        | -                | -                |

Note: Specific PK values for ABS-1230 are not publicly available.



# Summary of Publicly Disclosed Preclinical Findings for ABS-1230

While quantitative data is limited, Actio Biosciences has disclosed the following qualitative outcomes from preclinical studies of ABS-1230:

- Broad Mutant Inhibition: In preclinical in vitro studies, ABS-1230 has been shown to inhibit all tested pathogenic mutations in the KCNT1 gene.[1][7][8]
- Seizure Suppression in Animal Models: The company has reported that ABS-1230 rapidly suppresses seizures in preclinical models of KCNT1-related epilepsy.[7][9] In a presentation, it was stated that seizures in a mouse model with a human disease-causing mutation were "almost entirely eliminated" upon treatment with ABS-1230.[10]

## **Experimental Protocols**

Detailed experimental protocols for the preclinical evaluation of ABS-1230 have not been published. However, the following methodologies are standard in the field for characterizing KCNT1 inhibitors.

- 1. In Vitro Potency and Selectivity Assays
- Cell Lines: Human Embryonic Kidney (HEK293) cells are commonly used, as they are readily transfected to express specific ion channel subunits, in this case, wild-type or mutant human KCNT1 channels.
- Thallium Flux Assay (for High-Throughput Screening):
  - HEK293 cells expressing the KCNT1 channel are cultured in multi-well plates.
  - Cells are loaded with a thallium-sensitive fluorescent dye.
  - A baseline fluorescence is measured.
  - The test compound (e.g., ABS-1230) at various concentrations is added to the wells.
  - A thallium-containing solution is added to stimulate ion flux through the KCNT1 channels.

## Foundational & Exploratory





- The change in fluorescence, which is proportional to the influx of thallium ions, is measured.
- Inhibitory activity is quantified by the reduction in the fluorescent signal, and IC50 values are calculated from concentration-response curves.[6]
- Patch-Clamp Electrophysiology (for Gold-Standard Potency and Mechanism):
  - Whole-cell voltage-clamp recordings are performed on single HEK293 cells expressing the KCNT1 channel.
  - A glass micropipette forms a high-resistance seal with the cell membrane, allowing control
    of the membrane potential and measurement of ion currents.
  - KCNT1 channel currents are elicited by voltage steps.
  - The test compound is applied to the cell, and the resulting inhibition of the KCNT1 current is measured.
  - This technique provides precise measurement of potency (IC50) and can elucidate the mechanism of inhibition (e.g., voltage-dependence, use-dependence).[6]
- Selectivity Assays: To assess off-target effects, the inhibitor is tested against a panel of other ion channels (e.g., hERG, other potassium channels, sodium and calcium channels) using similar electrophysiological methods.[6]

#### 2. In Vivo Efficacy Models

- Genetic Mouse Models: Rodent models that carry a known pathogenic KCNT1 mutation from humans are utilized. These mice typically exhibit a high seizure burden, recapitulating the human disease.[10]
  - Animals are dosed with the test compound (e.g., ABS-1230) or vehicle, typically via oral gavage for an orally administered drug.
  - Seizure activity is monitored continuously using video-EEG (electroencephalogram) recordings.



- The frequency and duration of seizures in the treated group are compared to the vehicle control group to determine efficacy.[11]
- Dose-response studies are conducted to identify the optimal therapeutic dose range.
- 3. Preclinical Pharmacokinetics and Toxicology
- Pharmacokinetic (PK) Studies:
  - The test compound is administered to animal species (e.g., rats, dogs) via both intravenous (IV) and oral (PO) routes.
  - Blood samples are collected at multiple time points post-dose.
  - The concentration of the drug in plasma is quantified using methods like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
  - Key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated.
- Toxicology (Tox) Studies:
  - Good Laboratory Practice (GLP) toxicology studies are conducted in at least two species (one rodent, one non-rodent).
  - The compound is administered daily for a specified duration (e.g., 28 days) at multiple dose levels.
  - Animals are monitored for clinical signs of toxicity.
  - At the end of the study, blood is collected for hematology and clinical chemistry analysis, and a full histopathological examination of tissues is performed to identify any target organ toxicity.

## **Mandatory Visualizations**













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Actio Biosciences Announces First Participant Dosed in Phase 1 Clinical Trial of ABS-1230, a KCNT1 Inhibitor for the Treatment of KCNT1-Related Epilepsy • Actio Biosciences [actiobiosciences.com]
- 2. Actio Biosciences Announces ABS-1230 KCNT1 Epilepsy Foundation [kcnt1.squarespace.com]
- 3. medlineplus.gov [medlineplus.gov]
- 4. Gene KCNT1 [maayanlab.cloud]
- 5. KCNT1 Epilepsy News Home KCNT1 Epilepsy Foundation [kcnt1epilepsy.org]
- 6. KCNT1 Channel Blockers: A Medicinal Chemistry Perspective PMC [pmc.ncbi.nlm.nih.gov]
- 7. Actio Biosciences Announces U.S. FDA Clearance of Investigational New Drug Application and Fast Track Designation for ABS-1230, a KCNT1 Inhibitor for the Treatment of KCNT1-Related Epilepsy • Actio Biosciences [actiobiosciences.com]
- 8. Actio Biosciences to advance KCNT1 inhibitor into clinic | BioWorld [bioworld.com]
- 9. businesswire.com [businesswire.com]
- 10. m.youtube.com [m.youtube.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- To cite this document: BenchChem. [Preclinical Profile of the KCNT1 Inhibitor ABS-1230: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10787654#bi-1230-kcnt1-inhibitor-preclinical-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com